3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 3-aminopropanol in the presence of a reducing agent to form the desired product . The reaction is usually carried out at room temperature and requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and can produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride: Similar in structure but with different positional isomerism.
3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride: Another positional isomer with distinct chemical properties.
Uniqueness
3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
3-amino-3-pyridin-4-ylpropan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-8(3-6-11)7-1-4-10-5-2-7;;/h1-2,4-5,8,11H,3,6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKSTUVKKVWGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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